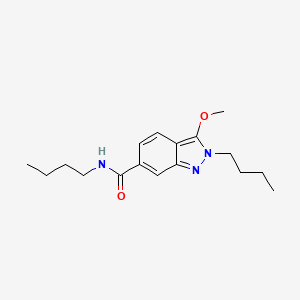![molecular formula C16H21BrClNO B12631281 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane CAS No. 918644-76-5](/img/structure/B12631281.png)
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[55]undecane is a synthetic organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage This particular compound features a spiro linkage between a phenoxy group and an azaspiro undecane moiety, with bromine and chlorine substituents on the phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the phenoxy precursor. The phenoxy group can be synthesized through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated benzene compound under basic conditions. The resulting phenoxy compound is then subjected to further reactions to introduce the bromine and chlorine substituents.
The azaspiro undecane moiety can be synthesized through a series of cyclization reactions. One common approach involves the reaction of a suitable diamine with a dihalide compound, leading to the formation of the spiro linkage. The final step involves coupling the phenoxy and azaspiro undecane moieties under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This can include the use of continuous flow reactors for improved reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenoxy ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include phenoxy derivatives with different substituents replacing the bromine or chlorine atoms.
Oxidation: Products include phenoxy oxides or quinones.
Reduction: Products include dehalogenated phenoxy compounds.
Coupling Reactions: Products include biaryl compounds or extended spiro structures.
科学研究应用
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane has diverse applications in scientific research:
作用机制
The mechanism of action of 9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. Molecular docking studies and biochemical assays are commonly used to elucidate these interactions .
相似化合物的比较
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A related spiro compound with similar structural features but lacking the phenoxy group and halogen substituents.
3,9-Diazaspiro[5.5]undecane: Another spiro compound with different substituents on the spiro linkage, leading to variations in reactivity and applications.
Spiro[5.5]undecane Derivatives: A broad class of compounds with diverse substituents on the spiro linkage, each exhibiting unique chemical and biological properties.
Uniqueness
9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane stands out due to the presence of both bromine and chlorine atoms on the phenoxy ring, which can significantly influence its reactivity and potential applications. The combination of the phenoxy group with the azaspiro undecane moiety also imparts unique structural and electronic properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
918644-76-5 |
|---|---|
分子式 |
C16H21BrClNO |
分子量 |
358.7 g/mol |
IUPAC 名称 |
9-(3-bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H21BrClNO/c17-14-11-13(1-2-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2 |
InChI 键 |
IHYCYXHWGZXVNF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1OC3=CC(=C(C=C3)Cl)Br)CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



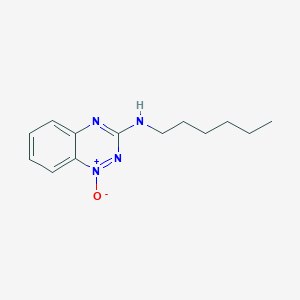

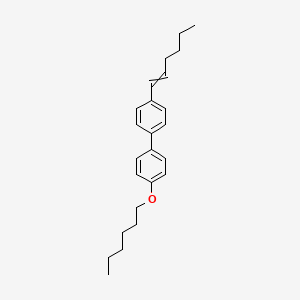
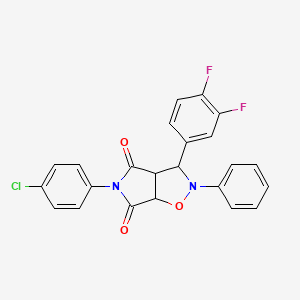

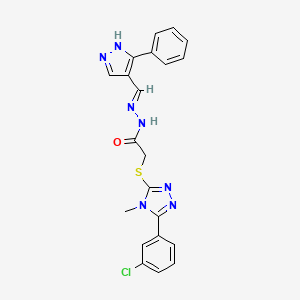
![8-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-A]pyridine](/img/structure/B12631236.png)
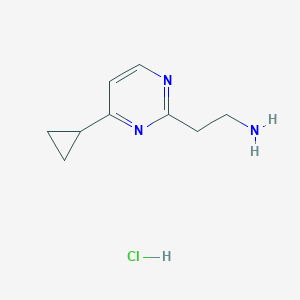
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
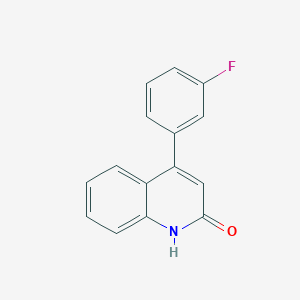
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
